molecular formula C20H19N3OS2 B11670750 (2E)-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

(2E)-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B11670750
M. Wt: 381.5 g/mol
InChI Key: SARNFMPILXCMJJ-ZHACJKMWSA-N
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Description

(2E)-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiadiazole ring substituted with a 3-methylbenzylsulfanyl group and a phenylprop-2-enamide moiety. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2E)-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the 3-Methylbenzylsulfanyl Group: The thiadiazole intermediate is then reacted with 3-methylbenzyl chloride in the presence of a base such as sodium hydride to introduce the 3-methylbenzylsulfanyl group.

    Formation of the Phenylprop-2-enamide Moiety: The final step involves the reaction of the substituted thiadiazole with cinnamoyl chloride in the presence of a base like triethylamine to form the phenylprop-2-enamide moiety.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

(2E)-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the double bond in the phenylprop-2-enamide moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazoles.

Scientific Research Applications

(2E)-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group and thiadiazole ring are key functional groups that enable it to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

(2E)-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H19N3OS2

Molecular Weight

381.5 g/mol

IUPAC Name

(E)-N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C20H19N3OS2/c1-15-6-5-9-17(12-15)13-25-14-19-22-23-20(26-19)21-18(24)11-10-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,21,23,24)/b11-10+

InChI Key

SARNFMPILXCMJJ-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CSCC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)CSCC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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